molecular formula C24H22N4O3 B11271221 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11271221
M. Wt: 414.5 g/mol
InChI Key: VZDSQSDLMIRTTC-UHFFFAOYSA-N
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Description

2-{3-BENZYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDIN-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[3,2-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-{3-BENZYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDIN-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of the pyridopyrimidine core and subsequent functionalization. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications in treating diseases like cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor functions by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 2-{3-BENZYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDIN-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE include other pyridopyrimidine derivatives, such as:

The uniqueness of 2-{3-BENZYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDIN-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE lies in its specific functional groups and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C24H22N4O3/c1-17-9-11-18(12-10-17)14-26-21(29)16-27-20-8-5-13-25-22(20)23(30)28(24(27)31)15-19-6-3-2-4-7-19/h2-13H,14-16H2,1H3,(H,26,29)

InChI Key

VZDSQSDLMIRTTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3

Origin of Product

United States

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